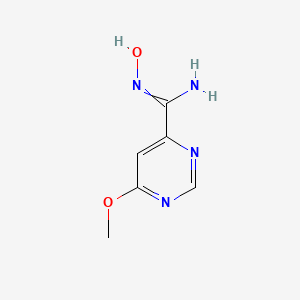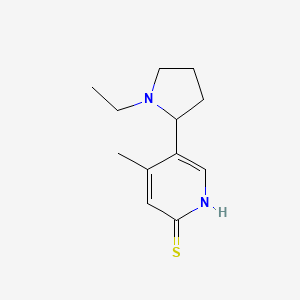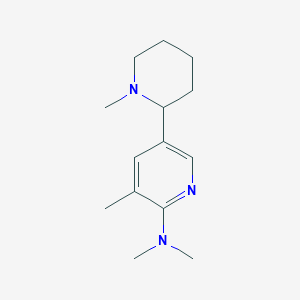
(6-Bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C8H8BrClN2O It is a derivative of benzoxazole, a bicyclic compound containing both benzene and oxazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride typically involves the following steps:
Formation of Benzoxazole Ring: The initial step involves the formation of the benzoxazole ring. This can be achieved by reacting 2-aminophenol with a suitable brominated aromatic aldehyde under acidic conditions.
Introduction of Methanamine Group: The next step involves the introduction of the methanamine group at the 2-position of the benzoxazole ring. This can be done by reacting the intermediate with formaldehyde and ammonium chloride under basic conditions.
Formation of Hydrochloride Salt: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methanamine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols), solvents (dimethylformamide, ethanol), catalysts (palladium, copper).
Oxidation Reactions: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid).
Reduction Reactions: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution Reactions: Substituted benzoxazole derivatives.
Oxidation Reactions: Imines, nitriles.
Reduction Reactions: Amine derivatives.
Wissenschaftliche Forschungsanwendungen
(6-Bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Research: It is used as a probe in biological studies to investigate the interactions of benzoxazole derivatives with biological targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of (6-Bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular pathways and targets depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminobenzoxazole: A precursor in the synthesis of benzoxazole derivatives.
6-Chloro-1,3-benzoxazol-2-yl)methanamine hydrochloride: A similar compound with a chlorine atom instead of bromine.
Benzoxazole: The parent compound without any substituents.
Uniqueness
(6-Bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride is unique due to the presence of the bromine atom at the 6-position and the methanamine group at the 2-position. These functional groups confer specific chemical reactivity and biological activity, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C8H8BrClN2O |
|---|---|
Molekulargewicht |
263.52 g/mol |
IUPAC-Name |
(6-bromo-1,3-benzoxazol-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H7BrN2O.ClH/c9-5-1-2-6-7(3-5)12-8(4-10)11-6;/h1-3H,4,10H2;1H |
InChI-Schlüssel |
SATXUZAJHGQLBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Br)OC(=N2)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(dimethylamino)phenyl]-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-en-1-one](/img/structure/B11819577.png)


![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B11819588.png)

![6-chloro-N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}pyridazin-3-amine](/img/structure/B11819596.png)






